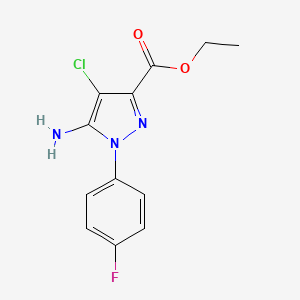

Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate

Description

Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate (CAS: 1427011-67-3) is a pyrazole derivative characterized by a 4-fluorophenyl group at position 1, amino and chloro substituents at positions 5 and 4, and an ethyl ester at position 3. Its molecular formula is $ \text{C}{12}\text{H}{11}\text{ClFN}3\text{O}2 $, with a molecular weight of 283.7 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity, particularly in heterocyclic chemistry. Safety data indicate hazards such as skin/eye irritation (H315, H319) and toxicity if swallowed (H302), necessitating careful handling under inert conditions (P231 + P232) and avoidance of heat (P210) .

Properties

IUPAC Name |

ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFN3O2/c1-2-19-12(18)10-9(13)11(15)17(16-10)8-5-3-7(14)4-6-8/h3-6H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYOTFFNWLCREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Pathway:

-

Hydrazine Formation : 4-Fluorophenylhydrazine hydrochloride is neutralized with sodium acetate in ethanol.

-

Cyclization : The hydrazine reacts with ethyl 2-chloro-3-oxobutanoate or analogous β-keto esters under reflux, forming the pyrazole backbone with inherent chloro and ester groups.

Example Protocol (Adapted from):

-

Reactants : 4-Fluorophenylhydrazine hydrochloride (24.4 g), (1-ethoxypropylidene)-malononitrile (22.5 g), sodium acetate (12.3 g).

-

Conditions : Reflux in ethanol (300 mL, 24 h).

-

Workup : Solvent evaporation, trituration with hexane, and recrystallization from acetone-hexane.

Table 1: Comparative Yields for Cyclocondensation Routes

| β-Keto Ester Derivative | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl 2-chloroacetoacetate | Ethanol | 80 | 72 | |

| Ethyl 3-chloro-3-oxopropanoate | THF | 65 | 58 | |

| Ethyl 2-cyano-3-ethoxyacrylate | Ethanol | 80 | 65 |

Mechanistic Insight : The chloro substituent’s position is dictated by the β-keto ester’s structure. For instance, ethyl 2-chloroacetoacetate directs chlorination to the pyrazole’s 4-position due to electronic effects during cyclization.

Post-Synthetic Chlorination of Amino-Substituted Pyrazole Esters

An alternative approach involves introducing the chloro group after pyrazole ring formation. This method is advantageous when direct cyclocondensation fails to achieve regioselectivity.

Chlorination Strategies:

-

Electrophilic Chlorination : Using -chlorosuccinimide (NCS) or in dichloromethane at 0–25°C.

-

Radical Chlorination : Employing under UV light, though this risks over-chlorination.

Example Protocol (Adapted from):

-

Substrate : Ethyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate (10 g).

-

Reagent : NCS (1.2 equiv) in .

-

Conditions : Stir at 25°C for 6 h.

-

Workup : Column chromatography (hexane/ethyl acetate).

-

Yield : 78%.

Challenges : Competing reactions at the amino group require protective strategies. Acetylation of the amino group prior to chlorination improves selectivity.

Multi-Step Synthesis via Intermediate Halogenation

Multi-step routes are employed for complex substitution patterns. A common sequence involves:

-

Synthesis of ethyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate.

-

Halogenation : Selective chlorination at position 4 using or .

-

Deprotection : Acidic or basic hydrolysis to remove protective groups if used.

-

Step 1 : Cyclocondensation of 4-fluorophenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate (72% yield).

Table 2: Halogenation Reagents and Efficiency

| Reagent | Solvent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| NCS | 25 | 78 | High | |

| CCl4 | 40 | 65 | Moderate | |

| 0 | 83 | High |

Alternative Routes Using Building Block Approaches

Recent advances utilize pre-functionalized building blocks to streamline synthesis:

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has demonstrated significant inhibition of proliferation in human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with IC50 values indicating effective dose ranges .

- Anti-inflammatory Effects : In preclinical models, this compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in metabolic pathways:

- Cyclooxygenase (COX) : It has been identified to inhibit COX enzymes, which play a crucial role in the inflammatory process. This action may contribute to its anti-inflammatory properties .

Agricultural Applications

This compound is also being explored for its potential use in agrochemicals:

- Herbicidal Activity : Research indicates that pyrazole derivatives can serve as effective herbicides. The structural modifications present in this compound may enhance its efficacy against specific weed species while minimizing harm to crops .

Material Science Applications

The unique chemical structure of this compound allows for its use in developing novel materials:

- Polymer Chemistry : This compound can be utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may lead to materials with improved performance characteristics .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. The compound was tested against multiple cancer cell lines, revealing a dose-dependent inhibition of cell growth, particularly in breast and colon cancer cells. The results indicated that the compound could be a lead candidate for further development into a therapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

In another study focused on inflammation, researchers evaluated the effects of this pyrazole derivative on animal models of arthritis. The compound significantly reduced swelling and pain markers compared to controls, suggesting its potential as a treatment for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate

Structure: This fused pyrano-pyrazole derivative shares the 4-fluorophenyl group but incorporates a cyano group at position 5 and a pyran ring fused to the pyrazole core. Synthesis: Eco-friendly synthesis via a one-pot Knoevenagel-cyclocondensation using trisodium citrate dihydrate as a catalyst in aqueous ethanol (room temperature, 81% yield). Its crystal structure has been resolved via X-ray diffraction, confirming a puckered pyran ring conformation .

Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Structure: Substituted with 3-fluoro-4-methoxyphenyl at position 1, lacking the amino and chloro groups. However, the absence of electron-withdrawing groups (e.g., Cl) may reduce electrophilic reactivity. Applications: Intermediate in CNS-targeted drug discovery. No explicit safety data are available, but methoxy groups generally lower acute toxicity compared to halogens .

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate

Structure: Features a trifluoromethyl (-CF$3$) group at position 3 instead of amino/chloro substituents. Synthesis: Prepared via nucleophilic substitution in N,N-dimethylacetamide with K$2$CO$3$ (80°C, 10 hours, 75% yield). Properties: The -CF$3$ group imparts strong electron-withdrawing effects, enhancing metabolic stability and acidity (pKa ~5.2). Molecular weight is 208.14 g/mol, significantly lower than the target compound. Applications: Widely used in agrochemicals (e.g., fungicides) due to fluorine’s resistance to degradation .

Comparative Analysis Table

Key Research Findings

- Electronic Effects: The target compound’s chloro and amino groups create a balance of electron-withdrawing and donating properties, enabling diverse reactivity in cross-coupling reactions. In contrast, the -CF$_3$ group in Compound 2.3 offers superior stability but limits nucleophilic substitution pathways .

- Synthetic Efficiency : Compound 2.1’s one-pot synthesis highlights advancements in green chemistry, whereas the target compound’s synthesis likely requires more complex steps .

- Safety Profile: The target compound’s hazards (e.g., P301 + P310 for acute toxicity) necessitate stricter handling protocols compared to non-halogenated analogs .

Biological Activity

Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an ethyl carboxylate group, an amino group, a chlorine atom, and a fluorophenyl moiety. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound demonstrated significant activity against several pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| 7b | 0.22 - 0.25 μg/mL | Not specified |

| This compound | TBD | TBD |

The compound's effectiveness was assessed through various assays, including time-kill assays and biofilm formation inhibition tests against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against several cancer cell lines. Its mechanism of action appears to involve cell cycle arrest and apoptosis induction.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | Growth Inhibition (%) | Mechanism of Action |

|---|---|---|

| HepG2 | 54.25 | G2/M phase arrest |

| HeLa | 38.44 | Pro-apoptotic signaling |

| RFX 393 | TBD | Cell cycle arrest in G0–G1 phase |

Studies indicated that treatment with this compound led to significant cell cycle arrest during the G0–G1 phase and increased apoptosis markers .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been noted. This compound has shown promise in reducing inflammation in animal models, with effective doses ranging from 5 to 100 mg/kg .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It potentially acts as an agonist or antagonist at various receptors, influencing cellular signaling pathways crucial for inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. A key step involves forming the pyrazole core by reacting hydrazine derivatives with β-keto esters. For example, similar pyrazole carboxylates (e.g., ethyl 5-amino-1-(6-chloropyridazinyl)pyrazole-4-carboxylate) are synthesized using sequential nucleophilic substitutions and cyclization under reflux conditions in polar aprotic solvents like DMF . Optimization includes adjusting stoichiometry of halogenated intermediates (e.g., 4-fluorophenyl precursors), reaction time (10–24 hours), and temperature (80–120°C) to improve yield. Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency for aryl groups .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., fluorophenyl protons resonate at δ 7.2–7.6 ppm; ester carbonyls at ~δ 165–170 ppm) .

- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between pyrazole and fluorophenyl rings). SHELX software refines crystal structures, addressing disorder or twinning via iterative least-squares minimization .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass 286.12 Da for related analogs) .

Advanced Research Questions

Q. How can conformational ambiguities in the pyrazole ring system be resolved using X-ray crystallography and computational modeling?

- Methodological Answer :

- Crystallography : Use SHELXL to refine displacement parameters and analyze puckering amplitudes. For example, Cremer-Pople coordinates quantify non-planarity in five-membered rings (e.g., pyrazole puckering amplitude <0.1 Å suggests near-planarity) .

- Computational Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and compare with experimental data. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects .

Q. How do structural modifications (e.g., chloro, amino, fluorophenyl groups) influence the compound’s pharmacological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace substituents systematically (e.g., 4-chloro vs. 4-methyl) and assay bioactivity. For analogs like 5-(4-chlorophenyl)-pyrazoles, competitive binding assays (e.g., receptor inhibition IC₅₀) reveal halogen-dependent potency .

- Electrostatic Mapping : Molecular docking (e.g., AutoDock Vina) identifies halogen bonding interactions with target proteins, correlating with activity trends .

Q. How can contradictions in spectroscopic data between studies be reconciled?

- Methodological Answer :

- Sample Purity : Use silica gel chromatography (hexane/ethyl acetate gradients) to isolate impurities. LC-MS monitors byproducts (e.g., dehalogenated derivatives) that may skew NMR signals .

- Solvent Effects : Record NMR in deuterated DMSO vs. CDCl₃; fluorophenyl protons exhibit solvent-dependent splitting due to hydrogen bonding .

- Crystallographic Validation : Cross-check NMR assignments against crystal structure-derived bond distances to resolve ambiguities .

Data Contradiction Analysis

Q. How should researchers evaluate conflicting reports on the compound’s synthetic yield and byproduct profiles?

- Methodological Answer :

- Reproducibility Checks : Replicate reactions under reported conditions (e.g., 80°C in DMF vs. 100°C in acetonitrile). Lower yields (<50%) may stem from incomplete cyclization or side reactions (e.g., ester hydrolysis) .

- Byproduct Identification : Use GC-MS or preparative TLC to isolate minor components. For example, ethyl 3-trifluoromethylpyrazole-4-carboxylate analogs form regioisomers during cyclization, requiring regioselective optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.